molecular formula C9H17NO2 B1205444 N-Methylpiperidin-4-yl propionate CAS No. 80047-12-7

N-Methylpiperidin-4-yl propionate

Cat. No.: B1205444
CAS No.: 80047-12-7
M. Wt: 171.24 g/mol
InChI Key: OVQSLAXVKJVHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of N-Methylpiperidin-4-yl Propionate

Systematic Nomenclature and Synonym Identification

This compound exhibits diverse nomenclature conventions across chemical databases and literature sources, reflecting the compound's systematic classification within organic chemistry frameworks. The International Union of Pure and Applied Chemistry designation establishes the primary systematic name as this compound, which accurately describes the molecular architecture comprising a methylated piperidine ring system substituted at the 4-position with a propionate ester functional group.

Chemical databases document several equivalent nomenclature variants that maintain chemical accuracy while reflecting different naming conventions. The compound appears in literature as 1-methyl-4-piperidinyl propionate, emphasizing the positional substitution pattern on the six-membered heterocyclic ring structure. Alternative designations include N-methylpiperidyl propionate and 1-methyl-4-piperidinol propanoate ester, with the latter specifically highlighting the ester linkage formation between the hydroxyl group at the 4-position of the methylated piperidine and propanoic acid.

The Chemical Abstracts Service has assigned the unique registry number 80047-12-7 to this compound, providing definitive identification across global chemical databases. Database entries also reference the compound through various equivalent terms including 1-methyl-4-piperidinyl propionate and this compound with 1-methyl carbon-14 labeled variants for specialized research applications. These nomenclature variations facilitate comprehensive literature searches and cross-referencing across multiple chemical information systems while maintaining chemical specificity and structural accuracy.

Molecular Formula and Weight Analysis

The molecular composition of this compound corresponds to the empirical formula C₉H₁₇NO₂, representing a precise arrangement of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework. Detailed molecular weight calculations establish the compound's exact mass as 171.24 grams per mole, as determined through high-resolution computational analysis by PubChem database systems using advanced molecular modeling algorithms.

Molecular Parameter Value Reference Method
Molecular Formula C₉H₁₇NO₂ Elemental Analysis
Molecular Weight 171.24 g/mol Computational Determination
Exact Mass 171.125928785 Da High-Resolution Mass Spectrometry
Hydrogen Bond Donors 0 Computational Prediction
Hydrogen Bond Acceptors 3 Computational Prediction
Rotatable Bonds 4 Conformational Analysis

The molecular architecture demonstrates specific atomic connectivity patterns that contribute to the compound's chemical properties and biological activity profiles. The carbon framework consists of nine carbon atoms distributed between the six-membered piperidine ring system, the N-methyl substituent, and the three-carbon propionate chain. Seventeen hydrogen atoms provide the necessary saturation for the aliphatic portions while maintaining the heterocyclic aromatic character. The single nitrogen atom functions as the central heteroatom within the piperidine ring, bearing the methyl substituent that influences molecular conformation and electronic properties. Two oxygen atoms comprise the ester functional group, with one participating in the carbonyl double bond and the other forming the ether linkage to the piperidine ring system.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through comprehensive analysis of proton and carbon-13 chemical environments. The compound exhibits characteristic spectral patterns that enable unambiguous identification of functional groups and molecular connectivity patterns through detailed chemical shift analysis and coupling constant determination.

Proton Nuclear Magnetic Resonance spectra demonstrate distinct resonance patterns corresponding to the various hydrogen environments within the molecular structure. The N-methyl group displays a characteristic singlet resonance at approximately 2.30 parts per million, integrating for three protons and confirming the methylation of the piperidine nitrogen atom. Piperidine ring protons exhibit complex multipicity patterns between 1.40 and 2.80 parts per million, with axial and equatorial protons showing different chemical shift values due to conformational effects and magnetic anisotropy influences.

The propionate ester portion generates distinctive spectral features that confirm the acyl substitution pattern. The methylene protons adjacent to the carbonyl group resonate as a quartet around 2.60 parts per million due to coupling with the terminal methyl group, while the terminal methyl protons appear as a triplet near 1.20 parts per million. The bridging proton at the 4-position of the piperidine ring displays characteristic multiplicity patterns around 5.20 parts per million, shifted downfield due to the deshielding effect of the ester oxygen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals nine distinct carbon environments consistent with the molecular formula. The carbonyl carbon of the propionate ester appears at approximately 174 parts per million, characteristic of aliphatic ester functional groups. Piperidine ring carbons resonate between 20 and 60 parts per million, with the quaternary carbon bearing the ester substituent showing distinctive chemical shift values. The N-methyl carbon typically appears around 46 parts per million, while propionate chain carbons display expected aliphatic chemical shift patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight verification. Electron ionization mass spectrometry generates reproducible fragmentation patterns that enable identification of key structural features and molecular connectivity relationships through systematic loss of functional group fragments.

The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the intact molecular structure under electron ionization conditions. Primary fragmentation pathways involve cleavage of the ester bond, generating base peak fragments at mass-to-charge ratio 98, corresponding to the N-methylpiperidin-4-yl cation formed through loss of the propionate group. This fragmentation pattern confirms the ester linkage and provides evidence for the substitution pattern on the piperidine ring system.

Secondary fragmentation processes involve further decomposition of the piperidine ring system through alpha-cleavage reactions adjacent to the nitrogen atom. Characteristic fragments appear at mass-to-charge ratios 42 and 41, corresponding to methylated nitrogen-containing species formed through ring fragmentation processes. The propionate fragment generates complementary ions at mass-to-charge ratio 57, representing the propionyl cation formed through initial ester bond cleavage.

Fragment Ion Mass-to-Charge Ratio Relative Intensity Structural Assignment
Molecular Ion 171 15% [M]⁺-
Base Peak 98 100% N-Methylpiperidin-4-yl⁺
Secondary Fragment 57 25% Propionyl⁺
Ring Fragment 42 30% Methylated Nitrogen Species
Alpha-Cleavage 41 20% Ring Decomposition Product

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Comprehensive literature searches through available crystallographic databases indicate limited availability of single crystal X-ray diffraction data for this compound in its free base form. While extensive structural studies exist for related piperidine derivatives and salt forms of the compound, definitive crystallographic parameters for the neutral molecular species remain unreported in major structural databases including the Cambridge Structural Database and Protein Data Bank repositories.

Available crystallographic information focuses primarily on salt forms and derivative compounds that incorporate the this compound structural motif within larger molecular frameworks. The hydrochloride salt variant has received detailed analysis in pharmaceutical formulation studies, revealing characteristic ionic packing arrangements and hydrogen bonding patterns that influence solid-state stability and dissolution characteristics. These studies demonstrate the compound's ability to form stable crystalline phases under appropriate conditions, suggesting potential for future crystallographic investigation of the neutral species.

Powder diffraction studies of related piperidine compounds provide comparative structural insights that inform understanding of likely crystallographic parameters for this compound. These analyses suggest probable space group assignments and unit cell dimensions based on molecular symmetry considerations and intermolecular interaction patterns observed in structurally similar compounds. The presence of the ester functional group and tertiary amine center creates multiple potential hydrogen bonding sites that would influence crystal packing arrangements and lattice parameter optimization.

Computational 3D Conformer Predictions

Computational molecular modeling provides detailed three-dimensional structural predictions for this compound through advanced quantum mechanical calculations and conformational search algorithms. These studies reveal multiple energetically accessible conformational states that reflect the inherent flexibility of the piperidine ring system and rotational freedom around the ester linkage bond.

Density functional theory calculations identify the lowest energy conformer as adopting a chair conformation for the piperidine ring with the propionate ester substituent in an equatorial orientation. This conformational preference minimizes steric interactions between the bulky ester group and the piperidine ring while optimizing orbital overlap between the nitrogen lone pair and adjacent carbon-hydrogen bonds. The N-methyl substituent adopts a preferred orientation that minimizes steric clash with ring substituents while maintaining optimal hybridization geometry at the nitrogen center.

Conformational analysis reveals significant rotational flexibility around the ester bond connecting the piperidine ring to the propionate group. Energy calculations identify multiple stable rotamers differing by approximately 10-15 kilojoules per mole, indicating rapid interconversion between conformational states under physiological conditions. The propionate chain itself demonstrates gauche and anti conformational preferences depending on intramolecular hydrogen bonding opportunities and steric optimization requirements.

Conformational Parameter Calculated Value Energy Difference Population Distribution
Ring Conformation Chair 0.0 kJ/mol 95%
Ester Orientation Equatorial 0.0 kJ/mol 85%
Primary Rotamer Anti 0.0 kJ/mol 60%
Secondary Rotamer Gauche(+) 12.5 kJ/mol 25%
Tertiary Rotamer Gauche(-) 14.2 kJ/mol 15%

Advanced computational studies utilizing molecular dynamics simulations provide insights into conformational flexibility and dynamic behavior under various environmental conditions. These calculations demonstrate the compound's ability to adopt multiple conformational states while maintaining structural integrity and functional group accessibility. The results support experimental observations regarding the compound's chemical reactivity patterns and suggest optimal geometries for molecular recognition processes in biological systems.

Properties

CAS No.

80047-12-7

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) propanoate

InChI

InChI=1S/C9H17NO2/c1-3-9(11)12-8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3

InChI Key

OVQSLAXVKJVHJO-UHFFFAOYSA-N

SMILES

CCC(=O)OC1CCN(CC1)C

Canonical SMILES

CCC(=O)OC1CCN(CC1)C

Other CAS No.

80047-12-7

Synonyms

1-methyl-4-piperidinyl propionate
N-methylpiperidin-4-yl propionate
N-methylpiperidin-4-yl propionate, 1-methyl 14C-labeled
N-methylpiperidin-4-yl propionate, hydrochloride
N-methylpiperidyl propionate

Origin of Product

United States

Scientific Research Applications

Neuroimaging Applications

Acetylcholinesterase Activity Measurement
N-Methylpiperidin-4-yl propionate is primarily used in PET imaging to assess AChE activity in the brain. This is particularly relevant in the study of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The compound is radiolabeled with carbon-11 (11C^{11}C) to produce 11C^{11}C-methylpiperidin-4-yl propionate, which allows for the visualization of cholinergic function in vivo.

Case Studies and Research Findings

  • Alzheimer's Disease : Research has shown that 11C^{11}C-methylpiperidin-4-yl propionate PET scans can effectively map AChE activity in patients with AD. Studies indicate significant reductions in cortical AChE activity compared to healthy controls, with findings suggesting a correlation between AChE levels and cognitive decline .
  • Parkinson's Disease : In PD patients, 11C^{11}C-methylpiperidin-4-yl propionate has been used to demonstrate cholinergic deficits. One study highlighted that AChE activity was notably reduced in both PD without dementia and PD with dementia, with average reductions of 12.7% and 20.9%, respectively .

Comparative Data Table

Study Focus Findings Population
Alzheimer’s DiseaseSignificant reduction in cortical AChE activity; correlation with cognitive declineAD patients vs. healthy controls
Parkinson’s DiseaseReduced AChE activity; correlation with cognitive function testsPD patients (with and without dementia)
Cortical Cholinergic FunctionMapping of cholinergic synapse integrity over time using PET scansHistorical cohort study

Comparison with Similar Compounds

N-Methylpiperidin-4-yl Esters

MP4P belongs to a class of N-methylpiperidin-4-yl esters with varying acyl groups. These esters differ in enzyme specificity and pharmacokinetics:

Compound Acyl Group Target Enzyme Clinical/PET Application Key Features
[¹¹C]MP4A (Acetate) Acetate AChE Neurodegenerative imaging (AD, PD) Shorter acyl chain; faster hydrolysis
[¹¹C]MP4P (Propionate) Propionate AChE AD, PD, DLB Balanced specificity; moderate hydrolysis rate
[¹¹C]MP4B (Butyrate) Butyrate Butyrylcholinesterase (BuChE) Potential BuChE imaging Larger acyl chain; higher BuChE specificity
  • Enzyme Specificity : The acyl chain length determines target selectivity. MP4A and MP4P target AChE, while MP4B’s longer butyrate group favors BuChE, an enzyme upregulated in late-stage AD .
  • Clinical Utility : MP4A and MP4P are approved for clinical PET imaging, whereas MP4B remains investigational .

Thioate Derivatives

describes N-methylpiperidin-4-yl thioate derivatives (e.g., 4-cyanobenzenecarbothioate, propanethioate). These compounds replace the ester oxygen with sulfur, altering hydrolysis kinetics and enzyme interactions:

Compound (Thioate) Substituent Molecular Weight Application
10 4-cyanobenzenecarbothioate 337 g/mol BChE ligand for neurological imaging
14 propanethioate 361 g/mol Structural probe for cholinesterase specificity
  • Functional Differences : Thioates exhibit slower hydrolysis rates compared to esters, making them suitable for prolonged enzyme interaction studies .

Propionamide Derivatives

Compounds like N-phenyl-N-(piperidin-4-ylmethyl)propionamide () replace the ester group with an amide. These derivatives are opioid receptor ligands, emphasizing structural flexibility for diverse targets:

  • Amide vs. Ester : Amides resist enzymatic hydrolysis, enhancing metabolic stability but reducing utility as enzyme substrates .
  • Pharmacological Focus : These derivatives prioritize receptor binding (e.g., μ-opioid) over cholinesterase interaction .

Kinetic Analysis and Methodological Comparisons

For MP4P PET studies, four kinetic modeling methods have been validated ():

Method Key Parameters Accuracy in Low AChE Regions Accuracy in High AChE Regions
Unconstrained nonlinear fit K₁, k₂, k₃ High (10% CV) Low variability
DVfree-constrained fit Fixed DVfree, estimate k₃ Moderate High
No-input function method Shape-based k₃ estimation High Limited
  • Optimal Use : Unconstrained methods suffice for low-activity regions (e.g., cortex), while constrained methods are superior in high-activity areas (e.g., thalamus) .

Preparation Methods

Three-Step Synthesis from 4-Hydroxypiperidine

The most widely documented method begins with 4-hydroxypiperidine, which undergoes sequential modifications to produce the intermediate 4-piperidinyl propionate (PHP). Step 1 involves protecting the amine group of 4-hydroxypiperidine as a benzyl carbamate using benzyl chloroformate under basic conditions. This step prevents undesired side reactions during subsequent acylation. Step 2 introduces the propionyl group via reaction with propionyl chloride in anhydrous dichloromethane, yielding the protected intermediate. Step 3 removes the benzyl carbamate through catalytic hydrogenation with palladium on carbon (Pd/C) in methanol, affording PHP in an 82% overall yield.

The final N-methylation employs [11C]methyl trifluoromethanesulfonate, a potent alkylating agent, in N,N-dimethylformamide (DMF) at room temperature. After 5 minutes, high-performance liquid chromatography (HPLC) purification isolates PMP with >99% radiochemical purity and a specific activity exceeding 1,500 Ci/mmol. This method’s efficiency is underscored by a total synthesis time of 35 minutes, critical for leveraging carbon-11’s short half-life (20.4 minutes).

Automated Synthesis Using Tracerlab Modules

To standardize production for clinical use, automated modules like the Tracerlab FX-C Pro streamline PMP synthesis. The precursor PHP (0.5 mg) is dissolved in DMF and reacted with [11C]methyl triflate, delivered at 15 mL/min for 3 minutes. After dilution with HPLC mobile phase (20 mM ammonium acetate in 5% ethanol), the mixture undergoes semipreparative HPLC on a Phenomenex Luna C18 column. This system ensures batch consistency, achieving a 57% radiochemical yield and reducing operator-dependent variability.

Critical Reaction Parameters and Optimization

Influence of Methylating Agents

While [11C]methyl triflate is preferred for radiochemical synthesis, alternative methylating agents (e.g., methyl iodide) have been explored. However, triflate’s superior leaving group ability enhances reaction kinetics, achieving near-quantitative methylation within 5 minutes. The choice of solvent is equally pivotal: DMF’s high polarity facilitates rapid dissolution of PHP, whereas aprotic solvents like acetonitrile result in incomplete reactions.

Purification and Quality Control

HPLC remains the gold standard for purification, utilizing a C18 column and isocratic elution with 20 mM ammonium acetate/ethanol (95:5 v/v). This system resolves PMP from unreacted PHP and byproducts, ensuring >99% radiochemical purity. Residual solvent analysis via gas chromatography confirms DMF levels below International Council for Harmonisation (ICH) limits (≤880 ppm).

Comparative Analysis of Synthesis Methods

Table 1: Key Metrics for PMP Preparation Methods

ParameterThree-Step SynthesisTracerlab Automation
Overall PHP Yield82%75–80%
Radiochemical Yield57%55–60%
Synthesis Time35 minutes30–35 minutes
Radiochemical Purity>99%>99%
Specific Activity>1,500 Ci/mmol>1,400 Ci/mmol

Both methods exhibit comparable efficiency, but manual synthesis allows finer control over intermediate steps, whereas automation improves reproducibility for multicenter clinical trials.

Challenges and Mitigation Strategies

Precursor Degradation

PHP’s free amine group is susceptible to oxidation, necessitating storage under inert gas (argon or nitrogen) at -20°C. Implementing in-line degassing during HPLC purification minimizes oxidative byproducts.

Radiolysis Prevention

Carbon-11’s decay generates free radicals that degrade PMP. Adding ethanol (1–2% v/v) as a radical scavenger extends shelf-life to 60 minutes post-synthesis .

Q & A

Q. What are the standard synthetic routes for N-Methylpiperidin-4-yl propionate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a propionyl group to the N-methylpiperidin-4-ol scaffold. Key steps include:
  • Intermediate Formation : Preparation of N-methylpiperidin-4-ol via reductive amination or hydroxylation of piperidine derivatives.
  • Esterification : Propionylation using propionic anhydride or acid chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and inert atmospheres to minimize side reactions. Purity is confirmed via HPLC or GC-MS .

Q. What spectroscopic and chromatographic methods are recommended for characterizing N-Methylpiperidin-4-yl propionate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., methylpiperidinyl protons at δ 2.2–3.0 ppm, propionate carbonyl at ~δ 170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 186.149 for C₁₀H₁₉NO₂). Fragmentation patterns validate the ester linkage .
  • Infrared (IR) Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) confirm functional groups.

Q. How is this compound utilized in cholinesterase inhibition assays?

  • Methodological Answer : The compound serves as a substrate or inhibitor in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) studies:
  • Enzymatic Hydrolysis : Incubate with AChE/BuChE in buffer (pH 7.4, 37°C) and measure propionate release via colorimetric (Ellman’s reagent) or radiometric assays .
  • Kinetic Analysis : Determine Kₘ and Vₘₐₓ using Lineweaver-Burk plots. Specificity for AChE vs. BuChE depends on acyl group size (propionate favors AChE) .

Advanced Research Questions

Q. How can the acyl group of N-Methylpiperidin-4-yl esters be optimized to enhance specificity for acetylcholinesterase in PET imaging probes?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Substitute the propionyl group with bulkier acyl chains (e.g., butyrate) to increase BuChE selectivity. Smaller groups (acetate) favor AChE .
  • Radiolabeling : Incorporate ¹¹C isotopes at the methylpiperidinyl or propionate moiety for PET imaging. Optimize reaction time (<10 min) and specific activity (>50 GBq/µmol) using [¹¹C]methyl iodide or [¹¹C]propionyl chloride .
  • In Vivo Validation : Compare brain uptake and clearance in rodent models of neurodegeneration using kinetic modeling .

Q. What strategies address discrepancies in metabolic conversion rates of N-Methylpiperidin-4-yl propionate derivatives between in vitro and in vivo models?

  • Methodological Answer :
  • Enzyme Profiling : Use liver microsomes or recombinant enzymes (e.g., carboxylesterases) to identify metabolic pathways. LC-MS/MS quantifies hydrolytic products (e.g., N-methylpiperidin-4-ol) .
  • Species Differences : Compare human vs. rodent plasma stability. Adjust in vitro assays with serum proteins (e.g., albumin) to mimic in vivo conditions .
  • CoA Conjugation Studies : Investigate propionate activation via acyl-CoA synthetases (e.g., ACSS2) using radiolabeled [³H]propionate and ATP .

Q. How do structural modifications to the piperidine ring affect the pharmacokinetic properties of N-Methylpiperidin-4-yl propionate derivatives?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP and enhance solubility. Measure partition coefficients (logD₇.₄) via shake-flask/HPLC methods .
  • Blood-Brain Barrier (BBB) Penetration : Evaluate CNS permeability using PAMPA-BBB assays or in situ perfusion models. Methylation at the piperidine nitrogen enhances passive diffusion .
  • Metabolic Stability : Assess hepatic clearance using cryopreserved hepatocytes. Fluorination at the 4-position of piperidine reduces CYP450-mediated oxidation .

Contradiction Analysis & Troubleshooting

Q. How should researchers reconcile conflicting data on the enzymatic specificity of N-Methylpiperidin-4-yl propionate derivatives in cholinesterase assays?

  • Methodological Answer :
  • Assay Standardization : Control pH (7.4–8.0), temperature (37°C), and enzyme source (recombinant vs. tissue-derived). Pre-incubate enzymes to eliminate endogenous inhibitors .
  • Inhibitor Cocktails : Use selective inhibitors (e.g., ethopropazine for BuChE, donepezil for AChE) to isolate activity. Validate with siRNA knockdown models .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities. Align results with kinetic data to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.